molecular formula C7H11BrF2 B13505112 3-(3-Bromopropyl)-1,1-difluorocyclobutane

3-(3-Bromopropyl)-1,1-difluorocyclobutane

Cat. No.: B13505112
M. Wt: 213.06 g/mol
InChI Key: MCCGSOPJQLYFLO-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-1,1-difluorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a 3-bromopropyl group and two fluorine atoms at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-1,1-difluorocyclobutane typically involves the reaction of 1,1-difluorocyclobutane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the 3-bromopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-1,1-difluorocyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium

Properties

Molecular Formula

C7H11BrF2

Molecular Weight

213.06 g/mol

IUPAC Name

3-(3-bromopropyl)-1,1-difluorocyclobutane

InChI

InChI=1S/C7H11BrF2/c8-3-1-2-6-4-7(9,10)5-6/h6H,1-5H2

InChI Key

MCCGSOPJQLYFLO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CCCBr

Origin of Product

United States

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